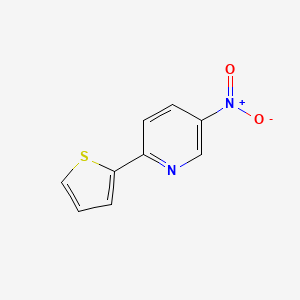![molecular formula C9H6BrNO3 B8096809 (4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid](/img/structure/B8096809.png)
(4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid is a chemical compound with the molecular formula C9H6BrNO3. It belongs to the class of benzoisoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a bromine atom attached to the benzene ring of the isoxazole moiety, which can significantly influence its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid typically involves the following steps:
-
Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a cyclization reaction involving an oxime and an alkyne. For instance, the reaction between 4-bromo-2-nitrobenzaldehyde and hydroxylamine hydrochloride forms the corresponding oxime, which then undergoes cyclization with an alkyne under basic conditions to form the isoxazole ring .
-
Introduction of the Acetic Acid Moiety: : The acetic acid group can be introduced via a carboxylation reaction. This can be achieved by treating the isoxazole derivative with a suitable carboxylating agent such as carbon dioxide in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, often employing continuous flow reactors for better control over reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid can undergo various chemical reactions, including:
-
Substitution Reactions: : The bromine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions .
-
Oxidation and Reduction: : The compound can be oxidized or reduced to form different derivatives. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, substitution reactions can yield various substituted benzoisoxazole derivatives, while oxidation and reduction reactions can produce a range of functionalized compounds .
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound has been investigated for its potential therapeutic properties. This compound may serve as a lead compound for developing new drugs targeting specific biological pathways .
Industry
Industrially, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique structure allows for the creation of products with specific desired properties .
Mécanisme D'action
The mechanism of action of (4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the isoxazole ring can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function . This interaction can affect various biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Chloro-benzo[d]isoxazol-3-yl)-acetic acid
- (4-Fluoro-benzo[d]isoxazol-3-yl)-acetic acid
- (4-Methyl-benzo[d]isoxazol-3-yl)-acetic acid
Uniqueness
Compared to its analogs, (4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid may exhibit unique reactivity and biological activity due to the presence of the bromine atom. Bromine’s larger atomic size and higher electronegativity can influence the compound’s interaction with biological targets and its overall stability .
Propriétés
IUPAC Name |
2-(4-bromo-1,2-benzoxazol-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c10-5-2-1-3-7-9(5)6(11-14-7)4-8(12)13/h1-3H,4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDFAVZMXHTARU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=NO2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
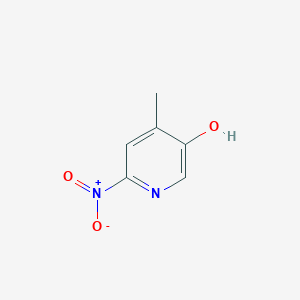

![7-Bromofuro[3,2-b]pyridine-5-carboxylic acid](/img/structure/B8096751.png)
![2-[1-(N-Boc-Amino)ethyl]phenylboronic acid pinacol ester](/img/structure/B8096760.png)

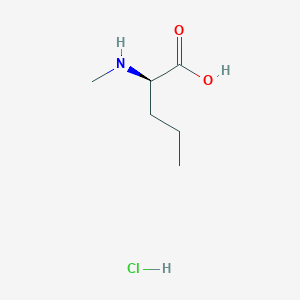
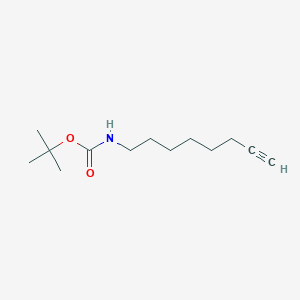
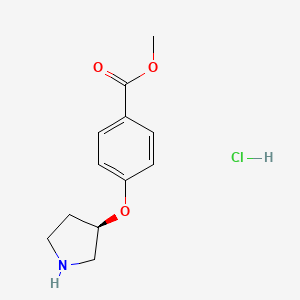
![Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl](/img/structure/B8096798.png)

![[(3aR,4R,6E,9S,10Z,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B8096817.png)
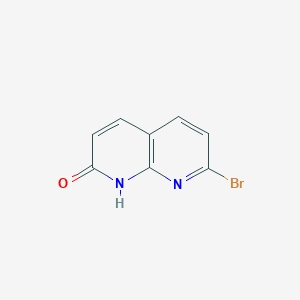
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine](/img/structure/B8096837.png)
